(R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphane) (R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphane)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13796793
InChI: InChI=1S/C64H100O4P2Si8/c1-65-45-29-59(67-3)63(61(31-45)69(47-33-51(71(5,6)7)41-52(34-47)72(8,9)10)48-35-53(73(11,12)13)42-54(36-48)74(14,15)16)64-60(68-4)30-46(66-2)32-62(64)70(49-37-55(75(17,18)19)43-56(38-49)76(20,21)22)50-39-57(77(23,24)25)44-58(40-50)78(26,27)28/h29-44H,1-28H3
SMILES: COC1=CC(=C(C(=C1)P(C2=CC(=CC(=C2)[Si](C)(C)C)[Si](C)(C)C)C3=CC(=CC(=C3)[Si](C)(C)C)[Si](C)(C)C)C4=C(C=C(C=C4P(C5=CC(=CC(=C5)[Si](C)(C)C)[Si](C)(C)C)C6=CC(=CC(=C6)[Si](C)(C)C)[Si](C)(C)C)OC)OC)OC
Molecular Formula: C64H100O4P2Si8
Molecular Weight: 1220.1 g/mol

(R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphane)

CAS No.:

Cat. No.: VC13796793

Molecular Formula: C64H100O4P2Si8

Molecular Weight: 1220.1 g/mol

* For research use only. Not for human or veterinary use.

(R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphane) -

Specification

Molecular Formula C64H100O4P2Si8
Molecular Weight 1220.1 g/mol
IUPAC Name [2-[2-bis[3,5-bis(trimethylsilyl)phenyl]phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]-bis[3,5-bis(trimethylsilyl)phenyl]phosphane
Standard InChI InChI=1S/C64H100O4P2Si8/c1-65-45-29-59(67-3)63(61(31-45)69(47-33-51(71(5,6)7)41-52(34-47)72(8,9)10)48-35-53(73(11,12)13)42-54(36-48)74(14,15)16)64-60(68-4)30-46(66-2)32-62(64)70(49-37-55(75(17,18)19)43-56(38-49)76(20,21)22)50-39-57(77(23,24)25)44-58(40-50)78(26,27)28/h29-44H,1-28H3
Standard InChI Key GENSMUBFDPOHTP-UHFFFAOYSA-N
SMILES COC1=CC(=C(C(=C1)P(C2=CC(=CC(=C2)[Si](C)(C)C)[Si](C)(C)C)C3=CC(=CC(=C3)[Si](C)(C)C)[Si](C)(C)C)C4=C(C=C(C=C4P(C5=CC(=CC(=C5)[Si](C)(C)C)[Si](C)(C)C)C6=CC(=CC(=C6)[Si](C)(C)C)[Si](C)(C)C)OC)OC)OC
Canonical SMILES COC1=CC(=C(C(=C1)P(C2=CC(=CC(=C2)[Si](C)(C)C)[Si](C)(C)C)C3=CC(=CC(=C3)[Si](C)(C)C)[Si](C)(C)C)C4=C(C=C(C=C4P(C5=CC(=CC(=C5)[Si](C)(C)C)[Si](C)(C)C)C6=CC(=CC(=C6)[Si](C)(C)C)[Si](C)(C)C)OC)OC)OC

Introduction

Structural and Stereochemical Features

The compound’s molecular architecture centers on a [1,1'-biphenyl]-2,2'-diyl core, where the R-configuration at the biphenyl axis ensures chirality. Each phosphorus atom is bonded to two 3,5-bis(trimethylsilyl)phenyl groups, creating a highly shielded environment around the phosphane centers. The methoxy substituents at the 4,6,4',6' positions further enhance steric bulk while modulating electronic properties through electron-donating effects .

The molar formula, C₆₆H₉₀O₄P₂Si₈, reflects the integration of eight trimethylsilyl (TMS) groups, which contribute to the compound’s hydrophobicity and air sensitivity. Crystallographic data for analogous bisphosphane ligands suggest a C₂-symmetric geometry, with the TMS groups adopting a staggered conformation to minimize steric clashes .

Catalog NumberAmountPrice (€, excl. VAT)
R024GYM,100mg100 mg1,025.03
R024GYM,250mg250 mg2,651.97
R024GYM,5g5 g9,112.04

Physicochemical Properties

Key properties inferred from structural analogs include:

  • Solubility: High in nonpolar solvents (e.g., toluene, hexane) due to TMS groups; limited in polar aprotic solvents.

  • Air sensitivity: Requires storage under inert atmosphere, as phosphane ligands are prone to oxidation.

  • Thermal stability: Decomposition above 200°C, based on thermogravimetric analysis of similar silylated phosphanes .

Applications in Asymmetric Catalysis

The ligand’s steric bulk and chiral environment make it suitable for challenging enantioselective reactions:

Hydrogenation Reactions

In rhodium-catalyzed hydrogenations, analogous bisphosphane ligands induce high enantiomeric excess (ee) in α,β-unsaturated ketone reductions. The TMS groups likely stabilize metal-ligand complexes via dispersion forces, while methoxy substituents fine-tune electron density at the metal center .

Cross-Coupling Reactions

Palladium complexes of this ligand could facilitate asymmetric Suzuki-Miyaura couplings. The biphenyl backbone aligns with known BINAP-derived systems, but the TMS groups may improve catalyst longevity by mitigating deactivation pathways .

Comparative Analysis with Related Ligands

Table 2: Comparison to Common Bisphosphane Ligands

LigandSteric BulkElectronic ProfileTypical ee (%)
BINAPModerateElectron-neutral80–95
JosiphosHighElectron-rich90–98
This ligandVery highElectron-richPending data

The ligand’s unique combination of methoxy and TMS groups positions it between Josiphos and TADDOL-derived systems in steric demand, suggesting utility in substrates requiring extreme enantiocontrol .

Future Research Directions

  • Catalytic Screening: Systematic evaluation in hydrogenation, hydroformylation, and C–H activation reactions.

  • Structural Studies: X-ray crystallography to confirm absolute configuration and metal-ligand binding modes.

  • Derivatization: Synthesis of gold or nickel complexes for photoredox or electrocatalytic applications.

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